molecular formula C7H4N2O2S2 B1348667 2-Mercapto-6-nitrobenzothiazole CAS No. 4845-58-3

2-Mercapto-6-nitrobenzothiazole

Cat. No.: B1348667
CAS No.: 4845-58-3
M. Wt: 212.3 g/mol
InChI Key: QPOZGXKWWKLJDK-UHFFFAOYSA-N
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Description

2-Mercapto-6-nitrobenzothiazole (MNBT, CAS 4845-58-3) is a nitro-substituted benzothiazole derivative characterized by a thiol (-SH) group at position 2 and a nitro (-NO₂) group at position 4. Its molecular formula is C₇H₄N₂O₂S₂, with a molar mass of 212.24 g/mol. MNBT exhibits monoclinic crystalline symmetry, as confirmed by single-crystal X-ray diffraction (unit cell parameters: a = 3.8645 Å, b = 26.345 Å, c = 7.8961 Å, β = 92.509°) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-nitrobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the selective nitration at the sixth position of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Mercapto-6-nitrobenzothiazole is a chemical compound with various applications in scientific research, including pharmaceutical development, analytical chemistry, material science, biochemistry, and electrochemistry .

Pharmaceutical Development
this compound is being explored for its potential as an antimicrobial agent, which could lead to new drug formulations to combat resistant bacterial strains . Many researchers are searching for biologically active 2,5(6)-substituted 2-aminobenzothiazoles because 2-aminobenzothiazoles demonstrate high antiviral activity . They also possess antimicrobial, antioxidant, anti-inflammatory, analgesic, antidepressant, anticonvulsant, anti-diabetic, antitumor, and antituberculosis activity .

Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent in analytical techniques to identify and quantify metal ions in environmental samples, which improves the accuracy of pollution assessments .

Material Science
The compound is also used in material science to improve the durability and degradation resistance of rubber and polymer products, making it beneficial for the automotive and construction industries .

Biochemistry
In biochemistry, this compound plays a role in enzyme inhibition studies, allowing researchers to understand metabolic pathways and develop targeted therapies for diseases .

Electrochemistry
This chemical can be applied in creating sensors for detecting heavy metals, providing a reliable method for monitoring environmental safety and public health .

Mechanism of Action

The mechanism of action of 2-Mercapto-6-nitrobenzothiazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Table 1: Key Properties of MNBT and Analogues

Compound Name Substituent Key Applications Coordination Chemistry Physical Properties Toxicity Profile
2-Mercapto-6-nitrobenzothiazole (MNBT) Nitro (-NO₂) at C6 Pesticide detection sensors , Metal-organic frameworks Forms Ag(I) and Sn(IV) complexes MP: Not explicitly reported; crystalline (V = 803.14 ų) Acute toxicity (oral, dermal, inhalation), skin/eye irritant
2-Mercaptobenzothiazole (MBT) None (parent compound) Rubber vulcanization, corrosion inhibition Forms Sn(II)/Zn(II) complexes MP: 177–181°C Moderate toxicity; skin sensitizer
6-Ethoxy-2-mercaptobenzothiazole Ethoxy (-OCH₂CH₃) at C6 Pharmaceutical synthesis, MALDI-MS matrix Limited data MP: 198–200°C Not reported
2-Mercapto-5-methoxybenzothiazole Methoxy (-OCH₃) at C5 Intermediate for heterocyclic synthesis Not reported CAS 55690-60-3 Not reported

Mechanistic and Functional Insights

(a) Electronic and Steric Effects

  • MNBT: The electron-withdrawing nitro group enhances the acidity of the thiol (-SH) group, facilitating deprotonation and coordination with metal ions (e.g., Ag⁺, Sn⁴⁺). This property is critical for its role in AuNP-based sensors, where MNBT’s nitro group stabilizes nanoparticle aggregation via π–π stacking and charge-transfer interactions .
  • MBT : Lacking the nitro group, MBT exhibits lower thiol acidity, making it less reactive in metal coordination but suitable for industrial applications like rubber vulcanization .
  • Ethoxy/Methoxy Derivatives : Electron-donating alkoxy groups (e.g., ethoxy in 6-ethoxy-MBT) increase solubility in organic solvents, favoring pharmaceutical applications .

(b) Coordination Chemistry

  • MNBT forms dimeric or polymeric Ag(I) complexes (e.g., [Ag(MNBT)]ₙ) through S–Ag–S bridging, leveraging the nitro group’s electron-deficient aromatic ring for structural stability .
  • In contrast, MBT primarily coordinates with softer metals (e.g., Zn²⁺, Sn²⁺) via monodentate or bridging thiolate modes, often yielding less stable complexes .

(c) Analytical Performance

  • MNBT-modified AuNPs detect deltamethrin at sub-nanomolar levels, outperforming methods using unmodified AuNPs or other thiol ligands. The nitro group’s electron-withdrawing nature enhances AuNP–analyte interactions, enabling rapid colorimetric responses .

Biological Activity

2-Mercapto-6-nitrobenzothiazole (MNB) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both mercapto (SH-SH) and nitro (NO2-NO_2) groups, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C7H4N2O2S2C_7H_4N_2O_2S_2 .

Antimicrobial Activity

MNB exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and protozoa.

Key Findings:

  • Bacterial Activity : MNB derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Mycobacterium tuberculosis .
  • Fungal Activity : It has also demonstrated effectiveness against pathogenic fungi like Candida albicans .
  • Protozoal Activity : The compound has been tested against protozoa, with varying degrees of effectiveness depending on the specific derivative used .

Table 1: Antimicrobial Activity of MNB Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/ml
Bacillus subtilis50 µg/ml
Candida albicans>100 µg/ml
Mycobacterium tuberculosis10 µg/ml

Anti-inflammatory Activity

MNB derivatives have been evaluated for their anti-inflammatory effects, particularly through the inhibition of enzymes involved in inflammatory pathways.

Research Insights:

  • Compounds derived from MNB have shown inhibitory activity against 5-lipoxygenase, an enzyme crucial in the inflammatory response. Studies indicate that specific substitutions on the benzothiazole nucleus can enhance this activity .

Antitumor Activity

Recent studies have also explored the potential antitumor effects of MNB.

Notable Observations:

  • MNB derivatives have been identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific structural modifications in these derivatives significantly influence their efficacy against various cancer cell lines.

Case Studies

Several case studies highlight the practical applications of MNB in medical research:

  • Antimicrobial Efficacy : A study demonstrated that MNB derivatives significantly reduced bacterial load in infected models, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.
  • Inflammation Models : In animal models of inflammation, MNB showed a marked reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.
  • Cancer Research : Research on cancer cell lines treated with MNB derivatives revealed a dose-dependent decrease in viability, indicating promising antitumor properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing metal complexes with 2-Mercapto-6-nitrobenzothiazole (2-MNBT), and how are they characterized?

Answer: 2-MNBT is a versatile ligand for forming metal-organic complexes. Key methodologies include:

  • Organotin complexes : Reaction of 2-MNBT with organotin chlorides (e.g., R₃SnCl) in ethanol under reflux (24–48 hours) yields complexes like [R₃Sn(MNBT)]. X-ray crystallography reveals distorted tetrahedral geometries around tin, with 2-MNBT acting as a monodentate ligand via the thiolate sulfur .
  • Silver(I) frameworks : Attempts to synthesize Ag-MNBT complexes using bis(diphenylphosphino)methane (dppm) resulted in the protonated MNBT ligand (6-nitro-1,3-benzothiazole-2(3H)-thione), highlighting sensitivity to reaction conditions. Strict control of stoichiometry and solvent systems (e.g., acetonitrile/water) is critical .

Characterization techniques :

MethodApplicationKey Findings
X-ray diffractionStructural elicidationBond lengths, coordination geometry
IR spectroscopyLigand binding modes (νS-H disappearance)Confirms thiolate coordination
Elemental analysisStoichiometric validationMatches theoretical C, H, N, S content

Q. How can 2-MNBT-functionalized nanomaterials be applied in pesticide detection, and what parameters optimize sensitivity?

Answer: 2-MNBT-modified gold nanoparticles (AuNPs) enable rapid colorimetric detection of pyrethroids (e.g., deltamethrin) via aggregation-induced spectral shifts (red → blue). Key steps:

Synthesis : Citrate-capped AuNPs (15–20 nm) are functionalized with 2-MNBT (0.1 mM, pH 7.4).

Detection : Deltamethrin binds to 2-MNBT, forming a AuNP@MNBT-deltamethrin core-shell structure .

Optimization Parameters :

ParameterOptimal RangeImpact on Detection
pH7.0–7.8Stabilizes MNBT adsorption on AuNPs
MNBT concentration0.05–0.2 mMPrevents over-functionalization
Incubation time5–10 minutesEnsures analyte binding equilibrium

Performance :

  • Limit of Detection (LOD): 0.25 μM (validated via UV-Vis at 520/650 nm ratios) .
  • Matrix effects (e.g., tomato extracts) require calibration using standard addition methods.

Q. What safety protocols are essential for handling 2-MNBT in laboratory settings?

Answer: 2-MNBT exhibits significant toxicity:

  • Acute toxicity : Intraperitoneal LD₅₀ in mice = 25 mg/kg .
  • Decomposition hazards : Heating >200°C releases toxic SOₓ and NOₓ fumes .

Safety Measures :

AspectProtocol
PPENitrile gloves, lab coat, safety goggles
VentilationUse fume hoods for handling
StorageAirtight containers, away from oxidizers
Spill managementNeutralize with 10% NaOH, absorb with inert material

Q. How does 2-MNBT act as a ligand in coordination chemistry, and what factors influence its binding modes?

Answer: 2-MNBT binds metals via its thiolate sulfur and nitro group, with coordination modes influenced by:

  • Metal ion type : Ag(I) prefers linear coordination, while Sn(IV) adopts tetrahedral geometries .
  • Reaction pH : Acidic conditions protonate the thiol, reducing coordination capacity.
  • Ancillary ligands : Co-ligands (e.g., dppm) compete for binding sites, altering structural outcomes .

Key Findings :

  • Organotin complexes: Monodentate binding via S atom.
  • Silver frameworks: Sensitivity to solvent polarity and counterions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported detection limits for 2-MNBT-based sensors?

Answer: Variations in LODs (e.g., 0.25 μM vs. higher values) arise from:

  • Nanoparticle size : Smaller AuNPs (10 nm) increase surface area and sensitivity.
  • Functionalization efficiency : Incomplete MNBT coverage reduces binding sites.
  • Matrix interference : Soil vs. water samples require tailored pretreatment.

Methodological Adjustments :

Standardize AuNP synthesis : Seed-mediated growth ensures uniformity.

Quantify MNBT loading : Use XPS or Raman spectroscopy for surface analysis.

Cross-validate with HPLC-MS : Confirm results via independent methods (LOD ~0.1 μM) .

Q. What strategies enhance the stability of 2-MNBT-functionalized AuNPs in complex matrices?

Answer: Challenges : Aggregation in high-ionic-strength environments (e.g., soil extracts). Solutions :

  • Surface passivation : Co-functionalize with PEG or citrate to reduce nonspecific binding.
  • Buffer optimization : Use 10 mM phosphate buffer (pH 7.4) to stabilize AuNPs.
  • Core-shell design : Encapsulate AuNPs@MNBT with silica layers .

Q. What mechanistic insights explain the variable coordination modes of 2-MNBT with different metals?

Answer:

  • Electronic effects : Electron-withdrawing nitro group stabilizes thiolate-metal bonds.
  • Steric hindrance : Bulky substituents on metal precursors (e.g., R₃SnCl) limit binding sites.
  • Spectroscopic validation : EXAFS and DFT calculations model metal-ligand interactions .

Q. How can solvent systems and catalysts improve the synthesis of 2-MNBT derivatives?

Answer: Derivative synthesis (e.g., triazoles, hydrazines):

  • Solvent effects : Ethanol reflux vs. microwave-assisted synthesis in DMF/ZnCl₂ reduces reaction time from hours to minutes .
  • Catalysts : ZnCl₂ enhances electrophilic substitution in benzothiazole derivatives.

Optimization Table :

ConditionConventional (Ethanol)Microwave (DMF/ZnCl₂)
Reaction time24–48 hours15–30 minutes
Yield60–70%85–90%
PurityHPLC >95%HPLC >98%

Properties

IUPAC Name

6-nitro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOZGXKWWKLJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063621
Record name 2(3H)-Benzothiazolethione, 6-nitro-
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Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4845-58-3
Record name 6-Nitro-2(3H)-benzothiazolethione
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Record name 2(3H)-Benzothiazolethione, 6-nitro-
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Record name 2-Mercapto-6-nitrobenzothiazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Mercapto-6-nitrobenzothiazole
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2-Mercapto-6-nitrobenzothiazole
2-Mercapto-6-nitrobenzothiazole

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